Cas no 1454846-35-5 (Lorlatinib)

Lorlatinib 化学的及び物理的性質
名前と識別子
-
- PF0643922
- Lorlatinib
- Loratinib
- Pf-06463922
- Lorbrena
- PF 06463922
- OSP71S83EU
- PF06463922
- Q27285820
- 4cli
- AC-30881
- CCG-268718
- (R)-26-Amino-55-fluoro-11,4,7-trimethyl-6-oxo-11H-3-oxa-7-aza-2(3,5)-pyridina-1(4,3)-pyrazola-5(1,2)-benzenacyclooctaphane-15-carbonitrile
- PFE-PKIS 10
- (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
- CS-3983
- (10R)-7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
- 4clj
- NS00073142
- UNII-OSP71S83EU
- 2H-4,8-Methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
- MFCD28144520
- s7536
- Lorlatinib (JAN/USAN/INN)
- DTXSID201027944
- DB12130
- (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-Carbonitrile
- BDBM50018830
- lorlatinibum
- Lorbrena (TN)
- (10r)-7-Amino-12-Fluoro-2,10,16-Trimethyl-15-Oxo-10,15,16,17-Tetrahydro-2h-8,4-(Metheno)pyrazolo[4,3-H][2,5,11]benzoxadiazacyclotetradecine-3-Carbonitrile
- 1454846-35-5
- Lorlatinib (PF-06463922)
- NSC-780108
- 2H-4,8-Methenopyrazolo(4,3-H)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile, 7-amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-, (10R)-
- (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetraazatetracyclo[16.3.1.0(2),?.0(1)?,(1)?]docosa-1(21),2,5,10(15),11,13,18(22),19-octaene-3-carbonitrile
- Lorviqua
- LORLATINIB [MI]
- J-690185
- SCHEMBL15261807
- NCGC00386417-15
- PF06463922(Lorlatinib)
- BRD-K99879819-001-02-1
- NSC-800990
- (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
- NCGC00386417-02
- LORLATINIB [JAN]
- GTPL7476
- LORLATINIB [WHO-DD]
- NSC780108
- HY-12215
- LORLATINIB [USAN]
- 7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo(4,3-h)(2,5,11)benzoxadiazacyclotetradecine-3-carbonitrile
- (10R)-7-AMINO-12-FLUORO-2,10,16-TRIMETHYL-15-OXO-10,15,16,17-TETRAHYDRO-2H-4,8- METHENOPYRAZOLO(4,3-H)(2,5,11)BENZOXADIAZACYCLOTETRADECINE-3-CARBONITRILE
- D11012
- CHEMBL3286830
- LORLATINIB [ORANGE BOOK]
- NCGC00386417-13
- CHEBI:143117
- AKOS027250753
- LORLATINIB [INN]
- NSC800990
- (16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
- EX-A828
- Lorlatinib [USAN:INN]
- BCP10287
-
- MDL: MFCD28144520
- インチ: 1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
- InChIKey: IIXWYSCJSQVBQM-LLVKDONJSA-N
- ほほえんだ: FC1C=CC2C(N(C)CC3C(=C(C#N)N(C)N=3)C3=CN=C(C(=C3)O[C@H](C)C=2C=1)N)=O
計算された属性
- せいみつぶんしりょう: 406.155
- どういたいしつりょう: 406.155
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 0
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 675°C at 760 mmHg
- フラッシュポイント: 362.1±31.5 °C
- じょうきあつ: 0.0±2.1 mmHg at 25°C
Lorlatinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lorlatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7924-100 mg |
PF06463922(Lorlatinib) |
1454846-35-5 | >99% | 100mg |
$450.0 | 2022-02-28 | |
Biosynth | FP104236-50 mg |
Lorlatinib |
1454846-35-5 | 50mg |
$317.63 | 2023-01-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3061-10mg |
Lorlatinib |
1454846-35-5 | 99.93% | 10mg |
¥ 917 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3061-50 mg |
Lorlatinib |
1454846-35-5 | 99.00% | 50mg |
¥4435.00 | 2022-04-26 | |
ChemScence | CS-3983-100mg |
Lorlatinib |
1454846-35-5 | 99.83% | 100mg |
$504.0 | 2022-04-27 | |
ChemScence | CS-3983-10mg |
Lorlatinib |
1454846-35-5 | 99.83% | 10mg |
$108.0 | 2022-04-27 | |
ChemScence | CS-3983-5mg |
Lorlatinib |
1454846-35-5 | 99.83% | 5mg |
$72.0 | 2022-04-27 | |
MedChemExpress | HY-12215-10mg |
Lorlatinib |
1454846-35-5 | 99.92% | 10mg |
¥1146 | 2024-05-24 | |
Axon Medchem | 2600-25 mg |
PF 06463922 |
1454846-35-5 | 99% | 25mg |
€385.00 | 2023-07-10 | |
MedChemExpress | HY-12215-10mM*1mLinDMSO |
Lorlatinib |
1454846-35-5 | 99.92% | 10mM*1mLinDMSO |
¥858 | 2023-07-26 |
Lorlatinib 関連文献
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Muhammad Latif,Zaman Ashraf,Sulman Basit,Abdul Ghaffar,Muhammad Sohail Zafar,Aamer Saeed,Sultan Ayoub Meo RSC Adv. 2018 8 16470
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Guangchen Li,Yifu Cheng,Chi Han,Chun Song,Niu Huang,Yunfei Du RSC Med. Chem. 2022 13 1300
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Maria V. Monteiro,Vítor M. Gaspar,Luís P. Ferreira,Jo?o F. Mano Biomater. Sci. 2020 8 1855
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Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
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Wen-Chieh Wang,Hui-Yi Shiao,Chieh-Chien Lee,Ka-Shu Fung,Hsing-Pang Hsieh Med. Chem. Commun. 2014 5 1266
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Ramdas Nishanth Rao,Kaushik Chanda Chem. Commun. 2022 58 343
-
7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studiesXi Wang,Yuanxun Wang,Xuemin Li,Zhenyang Yu,Chun Song,Yunfei Du RSC Med. Chem. 2021 12 1650
-
Xing Chang,Zi Liu,Shuai Man,Annie Roys,Zengqiang Li,Daiying Zuo,Yingliang Wu RSC Adv. 2019 9 17921
-
Xiao Ou,Xizhen Li,Haowei Rong,Lian Yu,Ming Lu Chem. Commun. 2020 56 9950
-
Guangchen Li,Yifu Cheng,Chi Han,Chun Song,Niu Huang,Yunfei Du RSC Med. Chem. 2022 13 1300
Lorlatinibに関する追加情報
Recent Advances in Lorlatinib (1454846-35-5) Research: A Comprehensive Review
Lorlatinib (CAS: 1454846-35-5), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor (TKI), has emerged as a pivotal therapeutic agent in the treatment of ALK-positive and ROS1-positive non-small cell lung cancer (NSCLC). This research briefing synthesizes the latest findings on Lorlatinib, focusing on its molecular mechanisms, clinical efficacy, and emerging resistance patterns. Recent studies highlight its superior penetration of the blood-brain barrier, making it particularly effective against CNS metastases, a common challenge in advanced NSCLC.
A 2023 phase III CROWN trial update demonstrated Lorlatinib's sustained progression-free survival (PFS) advantage over first-generation ALK inhibitors (median PFS not reached vs. 9.3 months), with a 72% reduction in disease progression risk. Structural analyses of the 1454846-35-5 compound reveal its unique macrocyclic structure enables potent inhibition of ALK resistance mutations, including the problematic G1202R mutation. Pharmacodynamic studies using novel PET tracers have further quantified its target engagement in both intracranial and extracranial lesions.
Emerging research addresses the molecular basis of acquired resistance to Lorlatinib, with 2024 studies identifying novel compound mutations (e.g., ALK L1256F + G1202R) through liquid biopsy sequencing. Parallel developments include the optimization of 1454846-35-5 derivative compounds showing improved selectivity profiles. Notably, combination strategies with SHP2 inhibitors or immune checkpoint inhibitors are under investigation to overcome resistance mechanisms and enhance antitumor immunity.
The briefing also covers recent pharmacokinetic insights from population modeling studies, revealing significant interpatient variability in Lorlatinib metabolism influenced by CYP3A4 polymorphisms. These findings have direct implications for personalized dosing strategies, particularly in Asian populations where specific allelic variants are prevalent. Analytical chemistry advancements have enabled more sensitive detection of 1454846-35-5 and its metabolites in biological matrices, supporting therapeutic drug monitoring approaches.
Looking forward, the research landscape suggests several promising directions: (1) expansion of Lorlatinib's indications to other ALK/ROS1-driven malignancies, (2) development of next-generation 1454846-35-5 analogs with enhanced blood-brain barrier penetration, and (3) integration of artificial intelligence for predicting response patterns. These advances position Lorlatinib as both a current standard of care and a platform for future therapeutic innovation in precision oncology.
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